5-LOX Inhibitory Activity: Weak Affinity Distinct from Potent Cyclohexenone-Derived Dual Inhibitors
In a human recombinant 5-LOX enzyme inhibition assay using Escherichia coli BL21(DE3) expression system with all-trans LTB₄ and 5-HETE formation as readout, 4-[(2R)-2-Ethoxy-2-phenylethyl]-4-methylcyclohex-2-en-1-one exhibited an IC₅₀ > 10,000 nM, indicating essentially negligible 5-LOX inhibitory activity [1]. This contrasts sharply with structurally optimized cyclohexenone derivatives such as compound CHD (a diarylidenecyclohexanone), which inhibited 5-LOX with an IC₅₀ of 10.27 μg/mL (extrapolated) and the clinical reference inhibitor zileuton, which achieves IC₅₀ values of 0.5–1.35 μM in comparable in vitro systems [2]. The >200-fold difference in potency establishes that the title compound's 2-ethoxy-2-phenylethyl substitution pattern is not sufficient to confer meaningful 5-LOX engagement, a critical piece of negative selectivity data for applications requiring exclusion of 5-LOX off-target activity.
| Evidence Dimension | 5-LOX enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ > 10,000 nM (human recombinant 5-LOX, E. coli BL21(DE3) expression) |
| Comparator Or Baseline | Zileuton: IC₅₀ = 0.5–1.35 μM (500–1,350 nM); CHD (cyclohexenone derivative): IC₅₀ = 10.27 μg/mL |
| Quantified Difference | Target compound is ≥7.4-fold less potent than zileuton and ≥200-fold less potent than optimized cyclohexenone 5-LOX inhibitors |
| Conditions | Human recombinant 5-LOX expressed in E. coli BL21(DE3); all-trans LTB₄ and 5-HETE formation measured |
Why This Matters
This quantitative inactivity at 5-LOX defines the compound's selectivity boundary: users seeking cyclohexenone-based 5-LOX inhibitors must look to structurally distinct analogs, while users requiring a 5-LOX-negative chiral building block can leverage this data as a procurement-relevant exclusion criterion.
- [1] BindingDB. BDBM50591538 (CHEMBL5205807). IC50 > 1.00E+4 nM. Inhibition of human recombinant 5-LOX expressed in Escherichia coli BL21(DE3) assessed as reduction in all-trans isomers of LTB4 and 5-HETE formation. University Federico II of Naples, curated by ChEMBL. View Source
- [2] Kar S, Ramamoorthy G, Sinha S, et al. Mechanistic evaluation of a novel cyclohexenone derivative's functionality against nociception and inflammation: An in-vitro, in-vivo and in-silico approach. Eur J Pharmacol. 2021. CHD inhibited 5-LOX with extrapolated IC50 of 10.27 μg/mL. View Source
